Product packaging for 3-O-Methyl 4-Hydroxy Estradiol(Cat. No.:CAS No. 5976-66-9)

3-O-Methyl 4-Hydroxy Estradiol

Cat. No.: B029261
CAS No.: 5976-66-9
M. Wt: 302.4 g/mol
InChI Key: QREWTGIWXABZAC-PYEWSWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-O-Methyl 4-Hydroxy Estradiol is a crucial methylated metabolite of 4-Hydroxyestradiol (4-OHE2), formed via the action of the enzyme Catechol-O-Methyltransferase (COMT). This compound serves as an important reference standard and research tool for scientists investigating estrogen metabolism, its role in carcinogenesis, and the cellular defense mechanisms against reactive estrogen metabolites. Research Applications and Value • Biomarker in Metabolic Studies: This compound is essential for quantifying the balance between estrogen activation and detoxification pathways. The ratio of methoxyestrogens to their hydroxyestrogen precursors, such as the 4-Methoxyestradiol/4-Hydroxyestradiol ratio, is a critical indicator of COMT activity and is clinically investigated for its association with hormone-dependent cancer risk . • Model Compound for Detoxification Research: The O-methylation of catechol estrogens like 4-OHE2 is a primary detoxification route . This compound represents a terminal, less reactive metabolite, allowing researchers to study the efficiency of this pathway and the impact of its inhibition on DNA damage and cytotoxicity . • Chromatographic Standard for Assay Development: Due to the presence of isomeric metabolites in biological samples, accurate quantification is a challenge . This high-purity standard is vital for developing highly sensitive and specific LC-MS/MS methods, enabling the precise separation and measurement of individual estrogen metabolites in complex matrices like serum . Mechanism of Action 4-Hydroxyestradiol is a catechol estrogen generated primarily by CYP1B1 and is implicated in estrogen-induced carcinogenesis due to its potential to oxidize into quinones that form depurinating DNA adducts . The conversion to this compound by COMT is a protective, conjugating reaction that inactivates the catechol group, preventing redox cycling and subsequent generation of reactive oxygen species and DNA-damaging semiquinones/quinones . This methylation pathway is thus a key cellular defense mechanism against the genotoxic effects of estrogen metabolites. For Research Use Only This product is intended for laboratory research purposes only. It is strictly not for use in humans, nor for any diagnostic, therapeutic, or veterinary applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B029261 3-O-Methyl 4-Hydroxy Estradiol CAS No. 5976-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREWTGIWXABZAC-PYEWSWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560780
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5976-66-9
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Enzymatic Context of 3 O Methyl 4 Hydroxy Estradiol

Biosynthesis from 4-Hydroxyestradiol (B23129)

3-O-Methyl 4-Hydroxy Estradiol (B170435), more commonly known in scientific literature as 4-methoxyestradiol (B23171) (4-MeOE2), is an endogenous metabolite of estradiol. wikipedia.org Its biosynthesis is a key step in the Phase II metabolism of estrogens, following the initial Phase I hydroxylation of estradiol. rupahealth.com The precursor molecule, 4-hydroxyestradiol (4-OH-E2), is a catechol estrogen formed from estradiol by the action of cytochrome P450 enzymes, particularly CYP1B1. rupahealth.comtaylorandfrancis.com The conversion of the potentially carcinogenic 4-hydroxyestradiol to the less reactive and relatively inert 4-methoxyestradiol is a crucial detoxification step. taylorandfrancis.comrupahealth.com This biotransformation is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgnih.gov

It is important to clarify that while the compound is named "3-O-Methyl 4-Hydroxy Estradiol" in the context of this article, research indicates that the methylation of 4-hydroxyestradiol by COMT occurs at the 4-hydroxyl group, yielding 4-methoxyestradiol. aacrjournals.org The formation of 3-methoxy-4-hydroxyestradiol has not been observed as a product of COMT-mediated methylation. aacrjournals.org

Role of Catechol-O-Methyltransferase (COMT) in 3-O-Methylation

Catechol-O-Methyltransferase (COMT) is the primary enzyme responsible for the methylation of catechol estrogens, including 4-hydroxyestradiol. aacrjournals.orgoup.com This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring of the estrogen molecule. nih.govresearchgate.net This O-methylation process is a vital detoxification pathway, as it converts reactive catechol estrogens into more stable and less harmful methoxy (B1213986) derivatives. rupahealth.comnih.gov The inactivation of catechol estrogens by COMT is significant because these metabolites, particularly 4-hydroxyestradiol, can be oxidized to form quinones that can cause DNA damage and contribute to carcinogenesis. rupahealth.comoup.comnih.gov COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which are encoded by the same gene. aacrjournals.orgnih.gov S-COMT is the predominant form in most tissues, including the liver and kidneys, which are major sites of estrogen metabolism. aacrjournals.orgnih.gov

The efficiency of COMT in methylating catechol estrogens varies depending on the substrate. Studies on the kinetics of COMT-catalyzed methylation reveal that the enzyme has a higher catalytic efficiency for 4-hydroxyestradiol compared to 2-hydroxyestradiol (B1664083). aacrjournals.org The methylation of 4-hydroxyestradiol by COMT exhibits sigmoidal saturation kinetics, which suggests cooperative binding of the substrate to the enzyme. aacrjournals.org In contrast, the methylation of 2-hydroxyestradiol follows typical Michaelis-Menten kinetics. aacrjournals.org

SubstrateProductKm (μM)kcat (min-1)kcat/Km (mM-1 min-1)
4-Hydroxyestradiol4-Methoxyestradiol1.8255142
2-Hydroxyestradiol2-Methoxyestradiol (B1684026)1.912063
2-Hydroxyestradiol2-Hydroxy-3-methoxyestradiol4.111929

This table presents the kinetic parameters for the methylation of 4-hydroxyestradiol and 2-hydroxyestradiol by COMT. Data sourced from Cancer Research. aacrjournals.org

The O-methylation of 4-hydroxyestradiol can be influenced by the presence of other catechol estrogens, which can act as competitive inhibitors. aacrjournals.orgnih.gov Specifically, 2-hydroxyestradiol has been shown to inhibit the methylation of 4-hydroxyestradiol. nih.gov This inhibition is of a mixed type, affecting both the Km and Vmax of the reaction. nih.gov The inhibition constant (Ki) for the competitive component of this inhibition is 5.7 µM. nih.gov This competition is significant in tissues where both 2- and 4-hydroxyestradiol are produced in comparable amounts, as it can lead to a reduced inactivation of the more carcinogenic 4-hydroxyestradiol. nih.gov In competitive methylation experiments with equimolar concentrations of various catechol estrogens, the formation of 4-methoxy products was preferential, followed by 2-methoxy and then 3-methoxy products, which aligns with the higher catalytic efficiency of COMT for 4-hydroxy substrates. aacrjournals.org

Influence of Genetic Polymorphisms in COMT on 3-O-Methylation Activity

The activity of the COMT enzyme is not uniform across the population due to common genetic polymorphisms. nih.govaacrjournals.org A well-studied single nucleotide polymorphism (SNP) in the COMT gene is a G-to-A transition at codon 158 of the membrane-bound form (or 108 in the soluble form), which results in a valine (Val) to methionine (Met) substitution (Val158Met). aacrjournals.orgoup.com This substitution leads to a thermolabile enzyme with significantly reduced activity. aacrjournals.orgaacrjournals.org Individuals homozygous for the Met allele (Met/Met) have a three- to four-fold lower COMT activity compared to those homozygous for the Val allele (Val/Val). oup.comfrontiersin.org Heterozygous individuals (Val/Met) exhibit intermediate enzyme activity. nih.gov

This genetically determined variation in COMT activity can have significant implications for the metabolism of catechol estrogens. aacrjournals.orgnih.gov Lower COMT activity, as seen in individuals with the Met/Met genotype, can lead to higher circulating levels of catechol estrogens like 4-hydroxyestradiol due to their reduced methylation and clearance. oup.comresearchgate.net This, in turn, may increase the risk of developing certain hormone-dependent cancers. nih.govnih.gov The lower activity of the variant COMT has been demonstrated in breast cancer cell lines, where cells with the Met/Met genotype showed two- to three-fold lower catalytic activity than cells with the Val/Val genotype. aacrjournals.org

COMT GenotypeRelative Enzyme ActivityImplication for 4-Hydroxyestradiol Methylation
Val/ValHighEfficient methylation and detoxification
Val/MetIntermediateModerate methylation and detoxification
Met/MetLowReduced methylation, leading to higher levels of 4-hydroxyestradiol

This table summarizes the impact of the COMT Val158Met polymorphism on enzyme activity and its consequence for the metabolism of 4-hydroxyestradiol.

Biological Activities and Mechanisms of Action of 3 O Methyl 4 Hydroxy Estradiol

Interaction with Estrogen Receptors (ERα and ERβ)

The interaction of 3-O-Methyl 4-Hydroxy Estradiol (B170435) with the primary estrogen receptors, ERα and ERβ, is characterized by a significantly lower affinity compared to estradiol, which influences its capacity to modulate estrogen-responsive genes.

Research indicates that 3-O-Methyl 4-Hydroxy Estradiol has a minimal affinity for estrogen receptors rupahealth.com. Competitive binding assays have quantified this, showing a low relative binding affinity (RBA) for both ERα and ERβ when compared to estradiol (E2), which is set as the 100% reference standard. One data set reports an RBA of 2.0% for ERα and 1.0% for ERβ wikipedia.org. Another study using rat uterine cytosol found an RBA of 1.3% wikipedia.org. This low affinity suggests that at physiological concentrations, its direct estrogenic effects through receptor binding are considerably weaker than those of estradiol.

CompoundEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)Source
Estradiol (E2)100100Reference
This compound (4-Methoxyestradiol)2.01.0 wikipedia.org
This compound (4-Methoxyestradiol)1.3 ± 0.2 (rat uterine cytosol) wikipedia.org

Despite its low binding affinity, studies on related methoxylated estrogens suggest that this compound can still modulate ER-mediated gene transcription. For instance, 4-methoxyequilenin, a methoxylated equine estrogen metabolite, was shown to induce a dose-dependent activation of an Estrogen Response Element (ERE)-luciferase reporter gene in human breast cancer cells researchgate.net. This indicates that the compound can initiate transcription of estrogen-responsive genes. While its potency was lower than estradiol, it achieved a similar level of maximum gene activation, suggesting it can act as a full agonist at the receptor under certain conditions researchgate.net. This action implies that even with weak binding, this compound may influence the expression of genes regulated by estrogen receptors.

Non-Estrogen Receptor Mediated Mechanisms

Beyond its direct interactions with estrogen receptors, this compound is implicated in several signaling pathways that are independent of these nuclear receptors. Much of the mechanistic understanding in this area is derived from studies of its immediate precursor, 4-hydroxyestradiol (B23129) (4-OHE2), which shares structural similarities and is part of the same metabolic pathway.

The parent compound, 4-hydroxyestradiol, has been demonstrated to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway plos.orgfiu.edu. This activation is linked to the production of reactive oxygen species (ROS) during the metabolism of 4-OHE2 plos.org. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Studies have shown that repeated treatment of mammary epithelial cells with 4-OHE2 leads to increased phosphorylation and activation of both PI3K and Akt plos.org. This ROS-mediated activation of the PI3K/Akt pathway may be a key mechanism through which 4-OHE2 contributes to the malignant transformation of breast epithelial cells plos.orgfiu.edu.

The precursor 4-hydroxyestradiol can activate the Antioxidant-Responsive Element (ARE), a key regulatory sequence in the promoter region of genes encoding detoxification and antioxidant enzymes nih.gov. This activation is notably independent of the estrogen receptor nih.gov. The mechanism involves the transcription factor NF-E2-related factor 2 (Nrf2). It is proposed that an electrophilic quinoid product formed during the metabolism of 4-OHE2 modifies specific thiol residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm. This modification liberates Nrf2, allowing it to translocate to the nucleus and activate ARE-dependent gene transcription nih.gov. This activation is also dependent on the PI3K/Akt pathway, which can block Nrf2 nuclear translocation when inhibited nih.gov.

The modulation of the Nuclear Factor-kappaB (NF-kB) pathway by estrogen metabolites is complex. Estradiol is generally known to suppress NF-kB signaling, which plays a central role in inflammation nih.gov. In contrast, the catechol estrogen 4-hydroxyestradiol has been found to cause a transient activation of the redox-sensitive NF-kB transcription factor in human mammary epithelial cells nih.gov. This activation by 4-OHE2 may serve as a protective response against the oxidative stress induced by the compound itself nih.gov. Specific research on the direct effects of this compound on NF-kB signaling pathways is limited.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biological activities and mechanisms of action of the chemical compound This compound in relation to the outlined topics.

Specifically, no research data was found to detail the following for this compound:

Effects on Cellular Processes

Regulation of Vascular Endothelial Growth Factor-A (VEGF-A) Expression

Therefore, this article cannot be generated as requested due to the absence of scientific studies on the specified biological activities of this compound.

Role of 3 O Methyl 4 Hydroxy Estradiol in Health and Disease

Cancer Research

The investigation into the roles of estrogen metabolites in cancer has identified 4-hydroxyestradiol (B23129) (4-OHE2) as a key player in the development of hormone-sensitive cancers, such as breast cancer. bslonline.org The metabolic pathway of estrogens can become unbalanced, leading to an accumulation of carcinogenic metabolites. nih.gov The conversion of 4-OHE2 to its methylated form, 3-O-Methyl 4-Hydroxy Estradiol (B170435), is a critical protective mechanism against the genotoxic effects of its precursor.

The 4-hydroxylation pathway of estrogen metabolism is strongly implicated in mammary carcinogenesis. nih.gov The metabolite 4-OHE2 is considered a potent carcinogen due to its ability to be oxidized to a highly reactive quinone. bslonline.orgnih.gov This reactive intermediate can directly damage DNA, initiating the process of malignant transformation in mammary epithelial cells. nih.govnih.gov Studies have shown that a single treatment with 4-OHE2 can transform normal mouse mammary epithelial cells. nih.gov The detoxification of 4-OHE2 through methylation to 3-O-Methyl 4-Hydroxy Estradiol is therefore a vital process in preventing the initiation of breast cancer.

The carcinogenic effects of 4-OHE2 are primarily attributed to its ability to induce oxidative DNA damage and form DNA adducts. bslonline.orgnih.gov This process is a key step in the initiation of estrogen-related cancers.

4-hydroxyestradiol (4-OHE2) is readily oxidized to form estradiol-3,4-quinone (B1197220) (E2-3,4-Q), a highly electrophilic molecule. pnas.orgnih.govoup.com This conversion can be catalyzed by enzymes like cytochrome P450 or peroxidases. nih.gov The redox cycling between 4-OHE2 and E2-3,4-Q also leads to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. bslonline.orgrupahealth.com Both E2-3,4-Q and ROS can cause significant damage to cellular macromolecules, including DNA. bslonline.orgnih.gov This oxidative stress is a major contributor to the genotoxicity of 4-OHE2. nih.gov

The highly reactive Estradiol-3,4-quinone (E2-3,4-Q) can covalently bind to DNA, forming DNA adducts. nih.govpnas.org The primary adducts formed are depurinating adducts, where the estrogen metabolite attaches to the purine (B94841) bases of DNA, specifically at the N3 position of adenine (B156593) (4-OHE2-1-N3Ade) and the N7 position of guanine (B1146940) (4-OHE2-1-N7Gua). nih.govoup.comnih.gov These adducts are unstable and are readily lost from the DNA backbone, creating apurinic sites. nih.govpnas.org Errors in the cellular repair of these apurinic sites can lead to mutations in critical genes, which is a fundamental step in the initiation of cancer. nih.govpnas.org The formation of these depurinating adducts is considered a key mechanism by which 4-OHE2 initiates carcinogenesis. oup.comnih.gov

Adduct TypePrecursorDNA BasePosition of AdductionSignificance
4-OHE2-1-N3AdeE2-3,4-QAdenineN3Depurinating adduct leading to apurinic sites and potential mutations. nih.govnih.gov
4-OHE2-1-N7GuaE2-3,4-QGuanineN7Depurinating adduct leading to apurinic sites and potential mutations. pnas.orgnih.govnih.gov

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the detoxification of catechol estrogens, including 4-OHE2. nih.govmyhealingcommunity.com COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of the catechol estrogen, converting 4-OHE2 into the less harmful this compound. nih.govnih.gov This methylation process prevents the oxidation of 4-OHE2 to the carcinogenic E2-3,4-Q and thereby reduces the formation of DNA adducts and oxidative stress. nih.gov

Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity. pan.olsztyn.pl Individuals with low-activity COMT variants may have a reduced capacity to detoxify catechol estrogens, leading to higher levels of genotoxic 4-OHE2 and an increased risk for developing hormone-associated cancers, including breast cancer. myhealingcommunity.compan.olsztyn.pl Therefore, COMT activity plays a significant modulatory role in an individual's susceptibility to estrogen-induced carcinogenesis. aacrjournals.org

Given the role of 4-OHE2 in carcinogenesis, there is considerable interest in its potential as a biomarker for cancer risk. nih.gov Elevated levels of 4-OHE2 and its DNA adducts have been observed in women with breast cancer compared to control groups. bslonline.org The ratio of 4-OHE2 to its detoxified methylated counterpart, this compound, could serve as an indicator of an individual's metabolic profile and their potential risk for developing estrogen-related cancers. pnas.orgnih.gov Monitoring the levels of these metabolites and the activity of enzymes like COMT could aid in identifying individuals at higher risk and may provide a basis for targeted cancer prevention strategies. bslonline.orgoup.com

Malignant Transformation of Cells In Vitro and In Vivo

The role of this compound in carcinogenesis is primarily understood in contrast to its precursor, 4-hydroxyestradiol (4-OH-E2). The conversion of the highly reactive and procarcinogenic 4-OH-E2 into 4-methoxyestradiol (B23171) is considered a crucial detoxification step in estrogen metabolism. rupahealth.comtaylorandfrancis.com The methylation process, facilitated by the enzyme catechol-O-methyltransferase (COMT), transforms 4-OH-E2 into a more stable and relatively inert metabolite. taylorandfrancis.com

Unlike 4-OH-E2, which can oxidize into reactive quinones that damage DNA and promote mutations, 4-methoxyestradiol is significantly less genotoxic. rupahealth.comrupahealth.com This reduction in reactivity is believed to shield against the oxidative DNA damage that can initiate cancer. rupahealth.com Consequently, the metabolic pathway leading to 4-methoxyestradiol is seen as protective against the development of hormone-dependent cancers. rupahealth.com

Furthermore, research indicates that 4-methoxyestradiol possesses antiproliferative and antiangiogenic properties, meaning it can inhibit the rapid multiplication of cells and the formation of new blood vessels that tumors require for growth. rupahealth.comrupahealth.com These characteristics have led to its investigation as a potential therapeutic agent in oncology, a role opposite to that of a carcinogen. rupahealth.comrupahealth.com

Table 1: Comparative Properties of 4-Hydroxy Estradiol and this compound

Feature 4-Hydroxy Estradiol (4-OH-E2) This compound (4-MeOE2)
Carcinogenic Potential High, considered a procarcinogen rupahealth.comtaylorandfrancis.com Low, considered a detoxification product rupahealth.com
Genotoxicity Can form reactive quinones that damage DNA rupahealth.com Less genotoxic than its precursor rupahealth.com
Cellular Effects Induces malignant transformation nih.gov Exhibits antiproliferative effects rupahealth.comrupahealth.com
Metabolic Pathway Precursor metabolite of estradiol taylorandfrancis.com Formed by methylation of 4-OH-E2 via COMT taylorandfrancis.com
Therapeutic Potential Associated with cancer initiation rupahealth.com Investigated for antiangiogenic/anticancer roles rupahealth.comrupahealth.com

Attenuation of Spindle-Assembly Checkpoint Function

The spindle-assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during cell division (mitosis). wikipedia.org A functional SAC prevents the premature separation of duplicated chromosomes until each is correctly attached to the mitotic spindle, thereby preventing aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers. wikipedia.org

Research has demonstrated that the estrogen metabolite 4-hydroxyestradiol (4-OH-E2) can compromise the function of the spindle-assembly checkpoint. nih.gov This disruption leads to genomic instability and is a mechanism through which 4-OH-E2 contributes to carcinogenesis. nih.gov However, there is no evidence to suggest that its methylated metabolite, this compound, shares this detrimental activity. The methylation of 4-OH-E2 to form 4-methoxyestradiol is a detoxification process, rendering the resulting compound less reactive and harmful. rupahealth.comtaylorandfrancis.com

Cardiovascular Health

This compound has been investigated for its role in the cardiovascular system, where it appears to have some protective effects. Studies have shown that it can inhibit the migration, proliferation, and synthesis of collagen in vascular smooth muscle cells. rupahealth.com These actions may help reduce the risk of vascular diseases like atherosclerosis. rupahealth.com

Role in Hypertension

Despite its potentially beneficial effects on vascular cells, the role of this compound in blood pressure regulation is complex. In a mouse model of hypertension induced by angiotensin II, the production of both 4-hydroxyestradiol and its metabolite, 4-methoxyestradiol, was found to exacerbate high blood pressure. ahajournals.org This suggests that under specific pathological conditions involving the renin-angiotensin system, 4-methoxyestradiol may contribute to hypertension. ahajournals.org In contrast, the isomeric metabolite 2-methoxyestradiol (B1684026) has been shown to reduce angiotensin II-induced hypertension. nih.gov

Interactions with the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a hormonal cascade that plays a central role in regulating blood pressure. oup.com The hypertensive effect of this compound has been specifically observed in animal models where hypertension is induced by angiotensin II, a key peptide in the RAS. ahajournals.org This finding indicates a direct or indirect interaction between this estrogen metabolite and the renin-angiotensin system. While its cousin, 2-methoxyestradiol, has been found to attenuate hypertension by downregulating the angiotensin type 1 receptor (AT1R), the mechanism by which 4-methoxyestradiol exacerbates angiotensin II-induced hypertension is distinct and highlights the varied effects of different estrogen metabolites within this system. ahajournals.orgbohrium.com

Other Potential Physiological Roles

Beyond its roles in cancer and cardiovascular health, this compound exhibits several other biological properties. It has been noted for having anti-inflammatory effects and demonstrates minimal affinity for the primary estrogen receptors, distinguishing its activity from that of its parent hormone, estradiol. rupahealth.comwikipedia.org Additionally, it does not have a significant impact on the levels of steroid hormone binding globulin (SHBG). rupahealth.com The compound's antiangiogenic and antiproliferative activities are also being explored for therapeutic applications beyond cancer. rupahealth.comrupahealth.com

In Vitro and in Vivo Research Models

Cell Culture Models

Breast Cancer Cell Lines (e.g., MCF-7, MCF-10F)

The study of 3-O-Methyl 4-Hydroxy Estradiol (B170435) and its precursor, 4-hydroxyestradiol (B23129) (4-OHE2), in breast cancer cell lines such as MCF-7 and MCF-10F has provided valuable insights into estrogen metabolism and its potential role in carcinogenesis.

In the human breast cancer cell line MCF-7, the metabolism of estradiol primarily leads to the formation of small amounts of estrone (B1671321), 2-hydroxyestradiol (B1664083), 2-hydroxyestrone (B23517), and estriol. nih.gov The formation of 4-hydroxyestrogens is a minor pathway in these cells under normal conditions. nih.gov However, the introduction of 4-OHE2 to MCF-10F cells, an immortalized human breast epithelial cell line, has been shown to induce neoplastic transformation. nih.gov This transformation is linked to the production of reactive oxygen species and the upregulation of heme oxygenase-1 (HO-1). nih.gov

The enzyme responsible for the conversion of 4-OHE2 to 3-O-Methyl 4-Hydroxy Estradiol is catechol-O-methyltransferase (COMT). Studies in MCF-10F cells have highlighted the critical role of COMT in detoxifying catechol estrogens. When COMT activity is inhibited, there is an increase in the formation of depurinating DNA adducts, which can lead to mutations and potentially initiate cancer. nih.gov This suggests that the methylation of 4-OHE2 to form this compound is a crucial protective mechanism within breast epithelial cells.

Synthetic analogs of 4-hydroxyestradiol have been evaluated for their estrogen receptor binding activity in MCF-7 cells. One such analog, 4-(hydroxymethyl)estradiol, exhibited similar estrogen receptor affinity as 4-hydroxyestradiol but did not stimulate the growth of MCF-7 cells at concentrations up to 1 µM. nih.gov

Interactive Data Table: Effect of 4-Hydroxyestradiol on MCF-10F Cells

TreatmentObservationImplication
4-OHE2Induces neoplastic transformationPotential role in carcinogenesis
4-OHE2Upregulates heme oxygenase-1 (HO-1)Involvement of oxidative stress pathways
4-OHE2 with COMT inhibitionIncreased formation of DNA adductsDetoxification role of methylation

Human Female Osteoblastic Cells

Research into the effects of estrogens on bone health has extensively utilized human female osteoblastic cell models. Estrogens are known to play a crucial role in maintaining skeletal mass, and osteoblasts, the bone-forming cells, are direct targets of estrogen action as they express estrogen receptors (ER).

Studies have shown that both mechanical strain and estrogens stimulate osteoblast proliferation through ER-mediated effects. Specifically, ERα appears to mediate the proliferative response, while ERβ is involved in the acute down-regulation of the Wnt antagonist sclerostin, a key regulator of bone formation. nih.gov The activation of ERβ, either by estradiol or by mechanical strain, leads to a decrease in sclerostin expression, which in turn promotes osteogenesis. nih.gov

While direct studies on this compound in human osteoblastic cells are limited, the known estrogenic activity of its parent compound, 4-hydroxyestradiol, suggests a potential role in modulating osteoblastic function. The conversion of 4-hydroxyestradiol to its 3-O-methylated form would likely alter its binding affinity for ERα and ERβ, thereby potentially modifying its impact on osteoblast proliferation and differentiation.

Human Endometrial Cells

The endometrium is a primary target tissue for estrogens, and its cyclic changes are tightly regulated by hormonal fluctuations. The expression of catechol-O-methyl transferase (COMT), the enzyme that catalyzes the formation of this compound, has been studied in human endometrial stromal cells.

Research has shown that COMT expression in the human endometrium is hormonally regulated, with its protein expression being up-regulated during the proliferative phase and down-regulated in the midsecretory phase of the menstrual cycle. nih.gov In vitro studies using primary human endometrial stromal cells have demonstrated that estrogen up-regulates the expression of the soluble form of COMT, while progesterone has the opposite effect. nih.gov

These findings indicate that the local production of methylated catechol estrogens, including this compound, within the endometrium is influenced by the hormonal milieu. The resulting metabolites may then exert their own biological effects on endometrial cell proliferation and differentiation.

Animal Models

Mouse Models (e.g., Uterotrophic Potency Studies, Angiotensin II-induced Hypertension, Transgenic Mice)

Mouse models have been instrumental in elucidating the in vivo effects of estrogens and their metabolites.

Uterotrophic Potency Studies: The uterotrophic assay in immature or ovariectomized mice is a standard method for assessing the estrogenic activity of a compound. researchgate.netnih.gov Studies have shown that 4-hydroxyestradiol possesses a uterotrophic potency close to that of 17β-estradiol. bioscientifica.com This indicates that 4-hydroxyestradiol is a potent estrogen in vivo. The methylation of 4-hydroxyestradiol to this compound would likely modulate this activity, although specific studies on the uterotrophic potency of the methylated metabolite are not widely available. Research on the binding of 4-hydroxyestradiol to mouse uterine cytosolic protein has revealed the presence of a specific binding protein for this catechol estrogen, distinct from the classical estrogen receptors. bioscientifica.comnih.gov

Angiotensin II-induced Hypertension: The role of estrogen metabolites in cardiovascular health has been investigated in mouse models of hypertension. In a study using female mice, the 17β-estradiol metabolite 2-methoxyestradiol (B1684026) was found to protect against angiotensin II-induced hypertension. nih.gov This protective effect was associated with the inhibition of cytosolic phospholipase A2α activity and the reduced production of prohypertensive eicosanoids. nih.gov Given the structural similarities between 2-methoxyestradiol and this compound, it is plausible that the latter may also have protective cardiovascular effects.

Transgenic Mice: Transgenic mouse models are valuable tools for studying the long-term effects of hormonal imbalances and the role of specific genes in disease development. For instance, transgenic mice have been used to investigate the impact of estrogens in models of Alzheimer's disease. nih.gov While specific transgenic models focused on this compound are not prominent in the literature, such models could be developed to explore the physiological functions of this particular metabolite.

Rat Models (e.g., Uterine Protein Binding, Mammary Gland Studies, Ovariectomized Rats)

Rat models have provided significant data on the metabolism and biological effects of catechol estrogens.

Uterine Protein Binding: The rat uterus contains specific nuclear estrogen-binding sites, and studies have characterized the binding of estradiol to these receptors. researchgate.netnih.gov While direct binding studies of this compound in the rat uterus have not been extensively reported, the O-methylation of 4-hydroxyestradiol has been studied in the context of estrogen-induced carcinogenesis. The inhibition of this methylation process in target tissues like the rat pituitary and uterus could lead to an accumulation of 4-hydroxyestradiol, which may then contribute to DNA damage. nih.govcncb.ac.cn

Mammary Gland Studies: The metabolism of 4-hydroxyestradiol has been investigated in the mammary glands of female ACI rats. When 4-hydroxyestradiol was injected into the mammary glands, it was metabolized to form depurinating DNA adducts. oup.comnih.gov The formation of 4-methoxyestradiol (B23171) (this compound) was also detected, indicating that O-methylation is a metabolic pathway for 4-hydroxyestradiol in this tissue. oup.com Interestingly, continuous treatment of ACI rats with 4-hydroxyestradiol did not induce mammary cancer, suggesting that this catechol estrogen may not be a potent carcinogen on its own in this model. nih.gov

Ovariectomized Rats: Ovariectomized rat models are frequently used to study the effects of hormone replacement. While specific studies focusing on this compound in ovariectomized rats are not abundant, research on related compounds has been conducted. For example, the estrogen metabolite 2-methoxyestradiol has been shown to attenuate blood pressure in hypertensive rats. frontiersin.orgbohrium.com

Interactive Data Table: In Vivo Studies of 4-Hydroxyestradiol and its Metabolites

Animal ModelTissue/SystemFinding
MouseUterus4-Hydroxyestradiol exhibits potent uterotrophic activity.
MouseCardiovascular2-Methoxyestradiol protects against angiotensin II-induced hypertension.
RatMammary Gland4-Hydroxyestradiol is metabolized to 4-methoxyestradiol and DNA adducts.
RatMammary GlandContinuous 4-hydroxyestradiol treatment did not induce mammary cancer in ACI rats.

Hamster Models (e.g., Kidney Tumors, Urinary Metabolite Analysis)

The Syrian hamster has been a pivotal animal model in the study of estrogen-induced carcinogenesis, particularly in the context of kidney tumors. Research using this model has provided significant insights into the metabolic activation of estrogens and the role of specific metabolites, such as 4-hydroxyestradiol, a precursor to this compound, in the initiation of renal cancer.

Studies have demonstrated that chronic administration of estrogens, including estradiol, can induce renal carcinomas in male Syrian hamsters. nih.gov The mechanism is believed to involve the metabolic conversion of parent estrogens to catechol estrogens, which can then undergo further oxidation to reactive quinones that damage DNA. researchgate.netoup.com

A key area of investigation in hamster models has been the differential metabolism of estrogens in the kidney compared to the liver. The kidney shows a higher propensity for 4-hydroxylation of estradiol, a pathway linked to carcinogenesis, whereas the liver predominantly favors 2-hydroxylation, a more benign pathway. nih.gov This tissue-specific metabolic profile is considered a crucial factor in the vulnerability of the hamster kidney to estrogen-induced tumors. nih.govnih.gov

Kidney Tumor Induction

Research has directly implicated 4-hydroxyestradiol as a potent carcinogen in the hamster kidney. Studies comparing the carcinogenic activity of different catechol estrogens have shown that 4-hydroxyestradiol is as effective as the parent compound, estradiol, in inducing renal tumors. nih.gov In contrast, 2-hydroxyestradiol did not lead to tumor formation in the same model. nih.gov The process of O-methylation, which converts 4-hydroxyestradiol to 4-methoxyestradiol, is considered a detoxification pathway that can be impeded by the presence of 2-hydroxyestrogens, potentially increasing the carcinogenic risk posed by 4-hydroxyestrogens. oup.com

Table 1: Incidence of Kidney Tumors in Male Syrian Hamsters Treated with Estrogen Metabolites

This table summarizes the findings from a study investigating the carcinogenicity of different catechol estrogens after 175 days of treatment.

Treatment GroupNumber of Animals with Kidney Tumors / Total AnimalsTumor Incidence (%)
Estradiol4 / 580%
4-Hydroxyestradiol4 / 580%
2-Hydroxyestradiol0 / 50%
2-Methoxyestradiol0 / 60%
Data sourced from: PubMed nih.gov

Urinary Metabolite Analysis

Analysis of urinary metabolites in hamsters treated with 4-hydroxyestradiol provides further evidence for the metabolic pathways leading to carcinogenic intermediates. These studies have identified a range of metabolites, conjugates, and DNA adducts in the urine. nih.gov The detection of depurinating DNA adducts, such as 4-OHE1(E2)-1-N7Gua, in the urine of these animals strongly suggests that the oxidation of 4-catechol estrogens to quinones and their subsequent reaction with DNA is a key event in tumor initiation. researchgate.netnih.gov

The metabolic profile in the urine also highlights the balance between activating and deactivating pathways. The formation of thioether conjugates (glutathione, cysteine, and N-acetylcysteine) indicates the oxidative conversion of 4-catechol estrogens to reactive quinones. nih.gov Concurrently, the presence of methoxy (B1213986) catechol estrogens points to the activity of catechol-O-methyltransferase (COMT) in detoxifying these compounds. nih.gov Research indicates that the oxidative pathway of 4-hydroxyestradiol is significantly more active than the methylation pathway in hamsters. nih.gov

Table 2: Urinary Metabolites Identified in Male Syrian Hamsters Treated with 4-Hydroxyestradiol

This table details the various metabolites and adducts found in the urine, indicating the metabolic fate of 4-hydroxyestradiol.

Metabolite/Adduct ClassSpecific Compounds IdentifiedSignificance
Thioether Conjugates4-OHE1(E2)-2-SG, 4-OHE1(E2)-2-Cys, 4-OHE1(E2)-2-NAcCysIndicates formation of reactive quinones from 4-catechol estrogens.
Depurinating DNA Adducts4-OHE1(E2)-1-N7GuaEvidence of direct interaction between estrogen metabolites and DNA, a key step in carcinogenesis.
Methoxy Catechol Estrogens4-MeOE1, 4-MeOE2Represents the detoxification pathway via COMT methylation.
Parent Catechol Estrogens4-OHE1, 4-OHE2Indicates a portion of the administered compound and its oxidized form are excreted.
Data sourced from: Carcinogenesis nih.gov

These findings from hamster models underscore the critical role of metabolic activation, particularly 4-hydroxylation, in estrogen-induced renal carcinogenesis and highlight the utility of urinary metabolite analysis in identifying biomarkers of this process.

Q & A

Q. What are the established methodologies for synthesizing 3-O-Methyl 4-Hydroxy Estradiol, and how do they ensure structural fidelity?

While explicit synthesis protocols are not fully disclosed in public literature, common approaches involve methylating estradiol derivatives at the C3 position via chemical or enzymatic methods. For example, catechol-O-methyltransferase (COMT)-mediated methylation is a plausible pathway, as seen in related metabolites like 2-methoxyestradiol . Structural validation typically employs LC-MS/MS or NMR to confirm the methyl group at C3 and hydroxyl group at C4, ensuring no positional isomerization .

Q. How can researchers detect and quantify this compound in environmental or biological samples?

GC-MS and LC-MS/MS are gold-standard methods. GC-MS requires derivatization (e.g., silylation) to enhance volatility, while LC-MS/MS avoids this step and achieves sensitivity down to ng/L levels, as demonstrated for similar estradiol metabolites in wastewater . Critical parameters include ion transitions (e.g., m/z 302 → 145 for quantification) and chromatographic separation to resolve co-eluting isomers .

Q. What are the primary biological roles of this compound in estrogen receptor (ER) signaling pathways?

The compound’s methyl group at C3 reduces binding affinity to ERα/β compared to estradiol, but the hydroxyl at C4 may enable redox activity. In vitro assays using ER-positive cell lines (e.g., MCF-7) with luciferase reporters can quantify transcriptional activation. Competitive binding assays with radiolabeled estradiol (e.g., ³H-E2) further characterize receptor interactions .

Advanced Research Questions

Q. How does this compound modulate hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) in cancer models?

Studies on related metabolites (e.g., 4-hydroxy estradiol) show activation of the PI3K/Akt/mTOR pathway, leading to HIF-1α stabilization and VEGF upregulation in ovarian carcinoma cells . For this compound, parallel experiments using siRNA knockdown of HIF-1α or VEGF inhibitors (e.g., bevacizumab) in hypoxic tumor models (e.g., OVCAR-3) can elucidate mechanistic contributions .

Q. What experimental strategies resolve contradictions in reported estrogenic vs. anti-estrogenic effects of this compound?

Contradictions may arise from cell type-specific metabolism (e.g., differential expression of CYP450 or COMT enzymes) or assay conditions (e.g., serum-free vs. serum-containing media). Dual-luciferase assays in ER-negative cells transfected with ER isoforms, combined with metabolite profiling (LC-HRMS), can isolate direct vs. indirect effects .

Q. How does the compound’s metabolic stability influence its pharmacokinetic profile in preclinical models?

In vivo studies in rodents require monitoring phase I/II metabolism. Bile-duct cannulated models can track biliary excretion, while LC-MS/MS quantifies parent compound and glucuronidated/sulfated metabolites in plasma. Comparative studies with deuterated analogs (e.g., 3-O-Methyl Estradiol-d3) improve metabolic pathway resolution .

Q. What are the ethical and methodological considerations for human studies involving this compound?

For clinical trials, ethical approval mandates lay-language summaries of risks (e.g., hormonal disruption) and benefits. Double-blind, placebo-controlled designs with stratified randomization by sex/hormonal status minimize bias. Endpoints must align with FDA/EMA guidelines for hormone-related endpoints (e.g., estradiol suppression thresholds) .

Data Contradiction Analysis

Q. Why do some studies report pro-angiogenic effects of this compound, while others suggest anti-angiogenic activity?

Discrepancies may stem from concentration-dependent biphasic effects. Low doses (nM range) may activate ERK1/2 pathways, promoting angiogenesis, while higher doses (µM range) induce oxidative stress and endothelial cell apoptosis. Dose-response curves in HUVEC tubule formation assays, paired with ROS detection kits, can clarify this duality .

Methodological Resources

  • Analytical Standards : Use certified reference materials (e.g., Cayman Chemical’s 4-Androstenediol protocols) for LC-MS/MS calibration .
  • Cell Models : Hepa1-6 (mouse hepatocellular carcinoma) or AR42J (rat pancreatic) cells for metabolic studies .
  • Ethical Compliance : Follow NIH/FDA guidelines for hormone trials, including Data Safety Monitoring Boards (DSMBs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.